molecular formula C28H32N4O3S B2621179 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683762-61-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2621179
CAS No.: 683762-61-0
M. Wt: 504.65
InChI Key: DXLIFXRYCUJWSZ-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a benzamide derivative featuring a benzimidazole moiety fused to a phenyl ring and a sulfamoyl group substituted with two butyl chains. This compound’s structural complexity arises from the combination of a benzimidazole core, which is known for its role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic stacking interactions, and a dibutylsulfamoyl group, which may enhance lipophilicity and modulate pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-3-5-19-32(20-6-4-2)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-8-7-11-23(24)27-29-25-13-9-10-14-26(25)30-27/h7-18H,3-6,19-20H2,1-2H3,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIFXRYCUJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-dibutylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Benzimidazole Core Formation

The 1H-benzo[d]imidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing substrates. For example:

  • Acid-catalyzed condensation : Reaction of 2-aminophenyl derivatives with formic acid or aldehydes under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/EtOH) generates the benzimidazole ring .

  • Oxidative coupling : Use of Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub> or DMF/sulfur promotes dehydrogenative coupling for aromatization .

Example Reaction :

text
o-phenylenediamine + aldehyde → 2-aryl-1H-benzo[d]imidazole

Sulfonamide Reactivity

The N,N-dibutylsulfamoyl group participates in:

  • Hydrolysis : Under strong acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding sulfonic acid derivatives .

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the sulfonamide nitrogen .

Benzimidazole Reactivity

The benzimidazole NH site undergoes:

  • Electrophilic substitution : Halogenation or nitration at the C-4/C-5 positions under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Br<sub>2</sub>/FeCl<sub>3</sub> .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn, Rh) in catalytic systems .

Benzamide Hydrolysis

The amide bond is hydrolyzed under reflux with:

  • Acidic conditions (HCl/H<sub>2</sub>O): Forms 4-(N,N-dibutylsulfamoyl)benzoic acid.

  • Basic conditions (NaOH/EtOH): Yields sodium 4-(N,N-dibutylsulfamoyl)benzoate .

Antifungal and Insecticidal Activity

Analogous sulfamoyl benzamides exhibit:

  • Fungicidal activity : Inhibition of Botrytis cinerea (EC<sub>50</sub> ~10 mg/L) .

  • Larvicidal effects : Mosquito larvae mortality up to 100% at 10 mg/L .

Catalytic Roles

Benzimidazole derivatives serve as ligands in:

  • Rhodium-catalyzed cyclizations : For quinazoline N-oxide synthesis .

  • Palladium-catalyzed cross-couplings : Azide-isocyanide denitrogenative reactions .

Structural Stability and Tautomerism

The benzimidazole ring exhibits prototropic tautomerism , favoring the 1H-tautomer in solution and solid states . Computational studies suggest minimal energy difference (<5 kcal/mol) between tautomers, with the NH form dominating due to hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Research has shown that derivatives of benzimidazole compounds, which share structural similarities with N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide, demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against various pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against specific bacterial strains, showcasing their potential as antimicrobial agents .
  • Another investigation focused on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which demonstrated notable antibacterial effects and were assessed for their in vivo antitubercular activity, highlighting the versatility of benzimidazole derivatives in combating infections .

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that benzimidazole derivatives can inhibit cancer cell proliferation.

Case Studies:

  • Research involving the synthesis of substituted benzamides linked to benzimidazole showed promising anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds from this series were found to have IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a strong potential for clinical application .
  • A comparative study on various benzimidazole derivatives revealed that certain compounds demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Antitubercular Activity

The compound's structural characteristics make it a candidate for further exploration in the treatment of tuberculosis.

Case Studies:

  • A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides assessed their effectiveness against Mycobacterium tuberculosis. The findings suggested that specific derivatives not only inhibited bacterial growth but also targeted essential mycobacterial enzymes, enhancing their therapeutic potential .

Biochemical Properties and Mechanisms

The effectiveness of this compound can be attributed to its ability to interact with biological targets involved in critical metabolic pathways.

Mechanisms:

  • The compound may act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for purine synthesis, thereby disrupting cellular proliferation in both microbial and cancer cells .
  • Structural analyses suggest that modifications on the benzimidazole moiety can enhance binding affinity to target proteins, leading to improved biological activity .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The benzimidazole moiety is known for its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Core Benzamide-Benzoheterocycle Hybrids

Compounds sharing the benzamide-benzimidazole scaffold but differing in substituents include:

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide (CAS: 391218-46-5): This analog replaces the dibutylsulfamoyl group with a bromine atom, resulting in a simpler structure. It has a molar mass of 392.25 g/mol and a predicted pKa of 11.22, indicating moderate basicity .
  • 4-(Imidazolidin-2-ylideneamino)-N-(4-(imidazolidin-2-ylideneamino)phenyl)benzamide derivatives: These compounds incorporate imidazolidinone groups, which may influence solubility and target binding compared to sulfamoyl substituents .

Sulfonamide/Sulfamoyl Variants

  • N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) : Substituted with a tosyl group, this compound has higher polarity than the dibutylsulfamoyl analog due to the methylbenzenesulfonyl moiety .
  • (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted phenyl)benzamides : These derivatives (e.g., compounds 11–15 in ) feature α,β-unsaturated ketone linkages, which introduce conjugation effects absent in the target compound .

Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Analogues

Compound Name Substituent Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound N,N-Dibutylsulfamoyl Not Reported Likely ν(SO₂) ~1150–1350 cm⁻¹ (IR)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide 4-Bromo Not Reported 1H NMR: Aromatic protons δ 7.2–8.3 ppm
(E)-N-(2-Methoxyphenyl)benzamide (11) 2-Methoxy 272.2–273.4 IR: ν(C=O) 1663 cm⁻¹; HRMS m/z 428.1521
(E)-N-(2-Hydroxyphenyl)benzamide (14) 2-Hydroxy >300 IR: Broad ν(OH) ~3150–3319 cm⁻¹

Key Observations :

  • Hydroxy-substituted analogs (e.g., compound 14) exhibit significantly higher melting points (>300°C) due to intermolecular hydrogen bonding .
  • Bulky substituents like dibutylsulfamoyl may lower melting points compared to polar groups (e.g., hydroxy or methoxy) by reducing crystal lattice stability.

Antimicrobial and Anticancer Activities

  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1): Demonstrates notable antimicrobial activity, attributed to the benzimidazole-thioacetamido motif .

Kinase and Protein Targeting

  • N-Phenylbenzamide derivatives (e.g., 1g, 1h): Exhibit affinity for kinetic proteins, with substituents like imidazolidinone enhancing target specificity .

Comparison with Target Compound : The dibutylsulfamoyl group in the target compound may improve blood-brain barrier penetration compared to polar derivatives (e.g., hydroxy or amine-substituted analogs) but could reduce aqueous solubility. Its bioactivity profile remains speculative but likely overlaps with antimicrobial and anticancer activities observed in structurally related compounds .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a complex organic compound that incorporates a benzimidazole moiety, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is a fused heterocyclic structure containing nitrogen atoms. Its synthesis typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization leads to the final product, which can be characterized using techniques such as NMR and X-ray crystallography.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. In a study evaluating various derivatives, compounds similar to this compound were tested against different cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. A series of studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. Specifically, it has been studied as an α-glucosidase inhibitor, which is relevant in managing diabetes by delaying carbohydrate absorption. In vitro assays revealed that certain derivatives exhibited non-competitive inhibition with IC50 values in the low micromolar range . Molecular docking studies further supported these findings by illustrating the binding interactions at the allosteric site of the enzyme .

Case Study 1: Antidiabetic Potential

A study focused on the synthesis and evaluation of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors highlighted compound 15o as a promising candidate. It demonstrated significant hypoglycemic activity comparable to acarbose in vivo, showcasing its potential for diabetes management .

Case Study 2: Anticancer Activity

Another investigation assessed various benzimidazole derivatives for anticancer effects against breast cancer cell lines. The study found that certain modifications to the benzimidazole structure enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function through hydrogen bonding and π-π stacking interactions .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerApoptosis InductionInhibition of signaling pathways
AntimicrobialBacterial/FungalDisruption of cell membranes
Enzyme Inhibitionα-GlucosidaseNon-competitive inhibition

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield?

Methodological Answer:
Efficient synthesis often involves one-pot protocols using catalysts like CBr4 in acetonitrile at 80°C, achieving ~78% yield with high atom economy . Alternative routes include multi-step reactions using K2CO3 and DMF for coupling intermediates, though yields vary (e.g., 60–75%) depending on substituents . Key factors:

  • Catalyst choice : CBr4 avoids transition metals, simplifying purification .
  • Solvent : Polar aprotic solvents (e.g., DMF, CH3CN) enhance reaction rates .
  • Additives : KI in catalytic amounts improves nucleophilic substitution efficiency .

Advanced: How can structure-activity relationship (SAR) studies enhance antimicrobial properties?

Methodological Answer:
SAR optimization involves:

  • Substituent positioning : Meta-nitro groups on phenyl rings (e.g., compound 6p ) increase quorum sensing inhibition (68% at 250 µM) by enhancing LasR binding .
  • Hybrid pharmacophores : Adding 4-thiazolidinone or triazole moieties improves activity against Caco-2 colon adenocarcinoma (33–45% viability reduction) .
  • Bioisosteric replacement : Replacing sulfamoyl with carboxamide groups balances lipophilicity and target engagement .

Basic: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ10.93 (benzimidazole N-H) and δ151.93 (N=C-N) . Aromatic protons appear at δ7.2–8.5, with splitting patterns indicating substitution .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 592.13) .
  • IR : Stretching bands at 3464 cm⁻¹ (N-H) and 1660 cm⁻¹ (C=O) confirm functional groups .

Advanced: What computational strategies predict binding affinity with targets like TP53 or LasR?

Methodological Answer:

  • Docking (Glide/Schrodinger) : Compound 6p shows strong LasR binding (Glide score: −8.2 kcal/mol) via π-π stacking and H-bonds .
  • MD Simulations : Assess stability of TP53-ligand complexes; sulfamoyl groups enhance hydrophobic pocket interactions .
  • QSAR Models : Use logP and polar surface area to optimize bioavailability while retaining activity .

Advanced: How to resolve contradictions in synthetic yields with CBr4 vs. traditional catalysts?

Methodological Answer:

  • Catalyst Screening : CBr4 offers higher atom economy (100% vs. 70–80% for metal catalysts) but requires strict anhydrous conditions .
  • Byproduct Analysis : Traditional methods (e.g., K2CO3/KI) may generate halogenated impurities, reducing yield .
  • Scale-Up Trials : CBr4 performs better in small-scale reactions (<10 mmol), while bulk synthesis favors stepwise coupling .

Basic: What in vitro assays evaluate anticancer activity?

Methodological Answer:

  • MTT Assay : Measures cell viability (e.g., 33.7% reduction in Caco-2 at 100 µM) .
  • Apoptosis Markers : Caspase-3/7 activation via flow cytometry .
  • Colony Formation : Assess long-term proliferative inhibition in adherent cell lines .

Advanced: How to optimize metabolic stability without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Esterification of sulfamoyl groups improves plasma half-life (e.g., t1/2 from 2h to 6h in rodents) .
  • Cytochrome P450 Inhibition : Introduce fluorine atoms at para positions to block oxidative metabolism .
  • Plasma Protein Binding Assays : Modify dibutyl groups to reduce albumin affinity while retaining target binding .

Basic: How do elemental analysis and HRMS validate purity?

Methodological Answer:

  • Elemental Analysis : Deviations ≤0.4% from theoretical C/H/N/S values confirm purity .
  • HRMS : Exact mass matching (e.g., Δ <2 ppm) rules out isotopic impurities .
  • Melting Point Consistency : Sharp ranges (e.g., 272–273°C) indicate homogeneity .

Advanced: What challenges arise in crystallizing benzimidazole derivatives?

Methodological Answer:

  • Solvent Selection : Methanol/water mixtures (9:1) promote slow crystallization; DMSO disrupts lattice formation .
  • Polymorphism Control : Seeding with microcrystals avoids amorphous precipitates .
  • X-ray Diffraction : Heavy atoms (e.g., sulfur) improve resolution; disulfide bridges in analogs aid crystal packing .

Advanced: How do sulfamoyl vs. carboxamide groups affect pharmacological profiles?

Methodological Answer:

  • Sulfamoyl : Enhances solubility (logS −4.1 vs. −3.2 for carboxamide) and kinase inhibition (IC50: 1.2 µM vs. 5.4 µM) .
  • Carboxamide : Improves blood-brain barrier penetration (brain/plasma ratio: 0.8 vs. 0.3) for CNS targets .
  • Bioavailability : Sulfamoyl derivatives show higher AUC (24 h·µg/mL vs. 18 h·µg/mL) due to reduced first-pass metabolism .

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